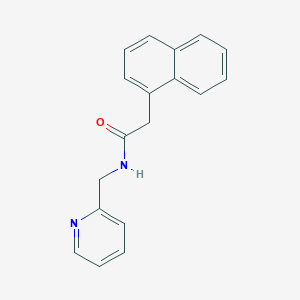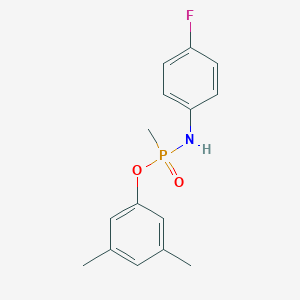![molecular formula C14H20N2O B5851321 N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide (DEPC) is a chemical compound widely used in scientific research. It belongs to the class of amides and is known for its ability to inhibit RNA activity. DEPC is a potent inhibitor of RNase enzymes, which makes it an essential tool in RNA analysis and related studies. In
科学研究应用
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is widely used in scientific research, particularly in RNA studies. It is a potent inhibitor of RNase enzymes, which are responsible for degrading RNA molecules. N-[4-(diethylamino)phenyl]cyclopropanecarboxamide treatment of RNA samples results in the inhibition of RNase activity and the preservation of RNA integrity. This property of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide makes it an essential tool in RNA analysis, including RNA sequencing, Northern blotting, and RT-PCR.
作用机制
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide inhibits RNase activity by covalently modifying the active site of the enzyme. The modification occurs through the reaction of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide with histidine residues in the active site. The modification results in the inactivation of the enzyme, leading to the inhibition of RNA degradation.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged. However, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide can interfere with the activity of other enzymes that contain histidine residues in their active site. Therefore, it is essential to use N-[4-(diethylamino)phenyl]cyclopropanecarboxamide with caution and avoid its use in living organisms.
实验室实验的优点和局限性
The primary advantage of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is its ability to inhibit RNase activity, which makes it an essential tool in RNA analysis. It is also easy to use and has a high yield in synthesis. However, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has some limitations, including its potential to modify other histidine-containing enzymes, which can interfere with experimental results. Additionally, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide can be toxic and should be handled with care.
未来方向
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has a vast potential for future research. Some possible future directions include:
1. Development of more potent and specific RNase inhibitors.
2. Investigation of the effects of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide on other histidine-containing enzymes.
3. Development of new applications for N-[4-(diethylamino)phenyl]cyclopropanecarboxamide in RNA analysis and related studies.
4. Investigation of the potential use of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide in cancer treatment, as RNase activity is known to be elevated in cancer cells.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is a potent inhibitor of RNase enzymes and an essential tool in RNA analysis and related studies. It is synthesized by reacting 4-(diethylamino)aniline with cyclopropanecarbonyl chloride and has no known biochemical or physiological effects on living organisms. N-[4-(diethylamino)phenyl]cyclopropanecarboxamide has advantages and limitations for lab experiments and has vast potential for future research, including the development of more potent and specific RNase inhibitors and investigation of its potential use in cancer treatment.
合成方法
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide is synthesized by reacting 4-(diethylamino)aniline with cyclopropanecarbonyl chloride in the presence of a base. The reaction results in the formation of N-[4-(diethylamino)phenyl]cyclopropanecarboxamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)13-9-7-12(8-10-13)15-14(17)11-5-6-11/h7-11H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFATONJDLVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)


![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)

![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)